molecular formula C24H25ClN2O2S B3425810 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine CAS No. 474654-20-1

1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B3425810
CAS RN: 474654-20-1
M. Wt: 441.0 g/mol
InChI Key: JUQGYTLIFLVABO-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C24H25ClN2O2S . It is a derivative of piperazine, a heterocyclic amine .


Synthesis Analysis

The synthesis of 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been reported in the literature . A series of novel ® (-)-1-[(4-chlorophenyl)(phenyl)methyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is substituted with a (4-chlorophenyl)(phenyl)methyl group and a (4-methylphenyl)sulfonyl group . The molecular weight of the compound is 441.0 g/mol .


Chemical Reactions Analysis

The specific chemical reactions involving 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine are not detailed in the available resources .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 441.0 g/mol . It has a computed XLogP3-AA value of 5.1, indicating its lipophilicity . It has no hydrogen bond donor count and four hydrogen bond acceptor counts . The compound has a molar refractivity of 123.3±0.4 cm^3 .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Arylcycloalkylamines, such as phenyl piperidines and piperazines, are core components of several antipsychotic agents. Studies have shown that the arylalkyl substituents can enhance the potency and selectivity for D2-like receptors, indicating their significant role in developing more effective antipsychotic medications (Sikazwe et al., 2009).

Metabolism and Disposition

  • Arylpiperazine derivatives, including those under clinical application for mental health conditions like depression, psychosis, or anxiety, undergo extensive metabolism. The metabolites, particularly 1-aryl-piperazines, have been associated with various serotonin receptor-related effects, highlighting the importance of understanding these pathways for safety and efficacy (Caccia, 2007).

Anti-mycobacterial Applications

  • Piperazine and its analogues have demonstrated significant potential against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. The structural activity relationship (SAR) analysis provides insights into designing effective anti-mycobacterial agents, offering a pathway for novel tuberculosis therapies (Girase et al., 2020).

Therapeutic Uses and Patent Review

  • Piperazine derivatives possess a broad spectrum of therapeutic applications, evidenced by their inclusion in drugs targeting psychoses, antihistamine, antidepressant, anticancer, and antiviral activities. Modifications to the piperazine nucleus can significantly alter the medicinal potential of these compounds, as detailed in various patents and literature reviews, indicating the dynamic potential of these compounds in drug discovery (Rathi et al., 2016).

Exploration of Biological Activities

  • The exploration of piperazines has revealed a wide range of biological activities, including anti-microbial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory effects. Such diverse pharmacological profiles underscore the importance of piperazine derivatives in developing new therapeutic agents (Verma & Kumar, 2017).

Mechanism of Action

Target of Action

The primary target of 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine is the H1 receptor . The H1 receptor is a histamine receptor that belongs to the family of G protein-coupled receptors. It plays a crucial role in allergic reactions, causing symptoms such as itching, redness, and swelling .

Mode of Action

1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine acts as an antagonist at the H1 receptor . It binds to the H1 receptor with higher affinity than histamine, preventing histamine from binding and exerting its effects . This blocks the allergic response triggered by histamine .

Biochemical Pathways

By blocking the H1 receptor, 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine inhibits the downstream effects of histamine. This includes the dilation of blood vessels and the contraction of smooth muscle, which are responsible for many of the symptoms of allergic reactions .

Pharmacokinetics

Similar compounds are known to be well-absorbed after oral administration, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine is the reduction of allergic symptoms . By blocking the H1 receptor, it prevents the effects of histamine, reducing symptoms such as itching, redness, and swelling .

Action Environment

The action of 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine can be influenced by various environmental factors. For example, the presence of other drugs that also bind to the H1 receptor could potentially reduce its efficacy . Additionally, factors that affect drug metabolism, such as liver disease or the use of certain other medications, could potentially affect the drug’s action .

Safety and Hazards

The safety and hazards associated with 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine are not detailed in the available resources .

Future Directions

The future directions for the study and application of 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine are not explicitly mentioned in the available resources .

properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O2S/c1-19-7-13-23(14-8-19)30(28,29)27-17-15-26(16-18-27)24(20-5-3-2-4-6-20)21-9-11-22(25)12-10-21/h2-14,24H,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQGYTLIFLVABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446265, DTXSID501151209
Record name 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(4-methylbenzene-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine

CAS RN

474654-20-1, 163837-56-7
Record name 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474654-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(4-methylbenzene-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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